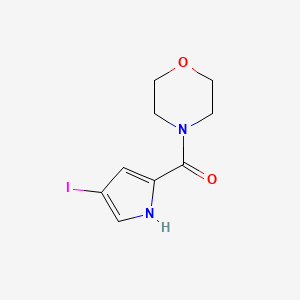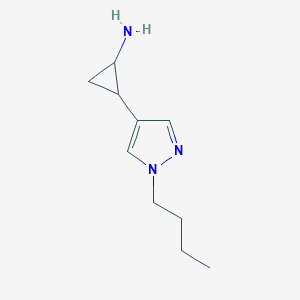
(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a heterocyclic compound that contains both pyrrole and morpholine moieties The presence of an iodine atom on the pyrrole ring adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone typically involves the reaction of 4-iodopyrrole with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
化学反応の分析
Types of Reactions
(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrrole ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
Similar Compounds
- (4-Bromo-1H-pyrrol-2-yl)(morpholino)methanone
- (4-Chloro-1H-pyrrol-2-yl)(morpholino)methanone
- (4-Fluoro-1H-pyrrol-2-yl)(morpholino)methanone
Uniqueness
The presence of the iodine atom in (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone makes it unique compared to its halogenated analogs Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets
特性
分子式 |
C9H11IN2O2 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC名 |
(4-iodo-1H-pyrrol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2 |
InChIキー |
CFHINWQNZFUNML-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC(=CN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)




![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

